[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride
Overview
Description
[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Biological Activity
[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride, also known by its CAS Number 1221723-45-0, is a synthetic compound that has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 207.27 g/mol
- Synonyms : this compound
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Its mechanism may involve:
- Receptor Modulation : Similar compounds have been shown to act as modulators for neurotransmitter receptors, particularly in the central nervous system.
- Cytotoxic Activity : Preliminary studies indicate potential anticancer properties through the induction of apoptosis in cancer cell lines.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. A study involving various derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .
Antibacterial and Antifungal Activity
The compound's structural characteristics suggest potential antibacterial and antifungal properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action. For instance, certain derivatives demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity Studies : A series of tests revealed that this compound and its analogs could induce apoptosis in breast cancer cells at concentrations as low as 1 μM, significantly enhancing caspase-3 activity, which is a marker for apoptosis .
- Microtubule Assembly Inhibition : Some derivatives were found to inhibit microtubule assembly in vitro, suggesting a mechanism similar to known chemotherapeutic agents like colchicine .
- Antimicrobial Tests : The compound exhibited broad-spectrum antimicrobial activity against various pathogens, with significant efficacy noted against both bacterial and fungal strains .
Properties
IUPAC Name |
(3,4-dimethoxy-5-prop-2-enylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;/h4,6-7H,1,5,8,13H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIOOXCSBTQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC=C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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